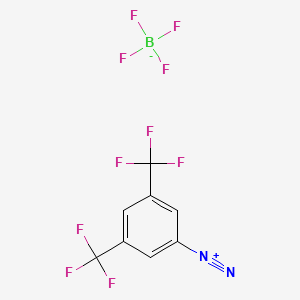

3,5-Bis(trifluoromethyl)benzenediazonium tetrafluoroborate

Overview

Description

3,5-Bis(trifluoromethyl)benzenediazonium tetrafluoroborate is a chemical compound with the molecular formula C8H3BF10N2 . It has an average mass of 327.918 Da and a monoisotopic mass of 328.022949 Da .

Molecular Structure Analysis

The molecular structure of 3,5-Bis(trifluoromethyl)benzenediazonium tetrafluoroborate consists of a benzene ring substituted with two trifluoromethyl groups and a diazonium group .Scientific Research Applications

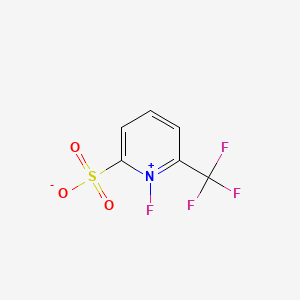

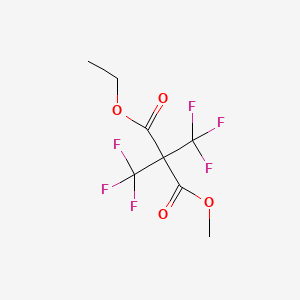

- Click reactions play a crucial role in organic synthesis. 3,5-Bis(trifluoromethyl)benzenediazonium tetrafluoroborate serves as a versatile precursor in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its fluoroalkyl azide functionality allows efficient coupling with alkynes, enabling the creation of complex molecules and functional materials .

- Researchers have modified triazine-based covalent organic frameworks (COFs) by incorporating 3,5-Bis(trifluoromethyl)benzenediazonium tetrafluoroborate. The resulting COF exhibits improved capacity and cyclic stability in lithium-sulfur (Li-S) batteries due to the high electronegativity and steric hindrance of the modified separator .

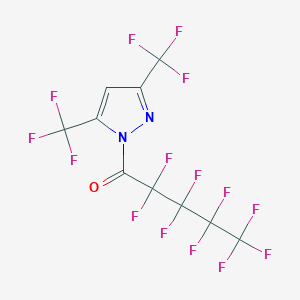

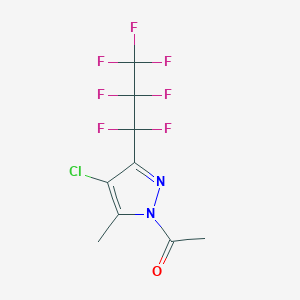

- Scientists have synthesized 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives from this compound. These derivatives show potent growth inhibition against drug-resistant bacteria, making them promising candidates for antibacterial agents .

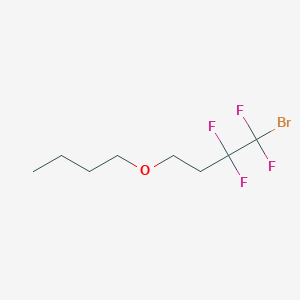

- In vitro metabolism studies on a series of 3,5-bis(trifluoromethyl)benzyl ethers have identified 3,5-bis(trifluoromethyl)benzoic acid as a significant metabolite. It likely arises via oxidation of the benzylic position, providing insights into its metabolic fate .

- Researchers explore the use of this compound for surface modification of biomolecules, advanced materials, and polymers containing an alkyne group. Its fluorinated nature enhances material properties and interactions .

Organic Synthesis and Click Chemistry

Covalent Organic Frameworks (COFs)

Antibacterial Agents

Metabolite Studies

Materials Science and Surface Modification

Safety and Hazards

Future Directions

There is potential for 3,5-Bis(trifluoromethyl)benzenediazonium tetrafluoroborate to be used in the synthesis of novel pyrazole derivatives, which have been found to be potent growth inhibitors of drug-resistant bacteria . This suggests that the compound could have significant applications in the development of new antibiotics.

Mechanism of Action

Target of Action

The primary target of 3,5-Bis(trifluoromethyl)benzenediazonium tetrafluoroborate is the polysulfides in lithium-sulfur (Li–S) batteries . These polysulfides pose a significant obstacle to the commercialization of Li–S batteries .

Mode of Action

The compound interacts with its targets through a process known as the shuttle effect. The high electronegativity and large steric hindrance of the 3,5-bis(trifluoromethyl)benzyl (BTFMB-TzDa) modified separator successfully suppress the diffusion of polysulfides . This interaction leads to improved capacity and cyclic stability of Li–S batteries .

Biochemical Pathways

The compound affects the pathway related to the shuttle effect of polysulfides in Li–S batteries. By suppressing the diffusion of polysulfides, it improves the capacity and cyclic stability of the batteries .

Pharmacokinetics

Its impact on the bioavailability of polysulfides in li–s batteries is significant, as it suppresses their diffusion and improves the battery’s performance .

Result of Action

The molecular and cellular effects of the compound’s action include the suppression of polysulfide diffusion, leading to improved capacity and cyclic stability of Li–S batteries . Cells with the BTFMB-TzDa modified separator exhibited a high initial capacity .

properties

IUPAC Name |

3,5-bis(trifluoromethyl)benzenediazonium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6N2.BF4/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15;2-1(3,4)5/h1-3H;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJENRHZNMHUAFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)[N+]#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BF10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

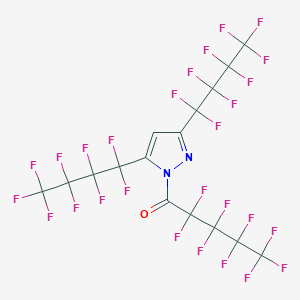

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3040682.png)